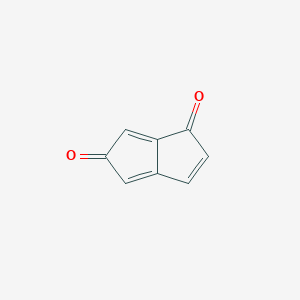

Pentalene-1,5-dione

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

395640-72-9 |

|---|---|

Molekularformel |

C8H4O2 |

Molekulargewicht |

132.12 g/mol |

IUPAC-Name |

pentalene-1,5-dione |

InChI |

InChI=1S/C8H4O2/c9-6-3-5-1-2-8(10)7(5)4-6/h1-4H |

InChI-Schlüssel |

AWXVRYCGEZPDSN-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=O)C2=CC(=O)C=C21 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Pentalene-1,5-dione: A Technical Guide to a Putative Antiaromatic Diketone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentalene-1,5-dione, a bicyclic diketone derivative of the antiaromatic pentalene system, represents a formidable synthetic challenge. Its inherent ring strain and antiaromatic character are predicted to lead to extreme instability. This technical guide provides a comprehensive overview of the theoretical aspects, a proposed synthetic strategy, and predicted characterization data for this elusive molecule. Due to the absence of reported experimental synthesis and characterization in the peer-reviewed literature, this document leverages data from analogous pentalene derivatives and related bicyclic ketones to offer a prospective analysis for researchers interested in the synthesis of novel strained and electronically unique molecules.

Introduction: The Challenge of the Pentalene Core

Pentalene, a polycyclic hydrocarbon composed of two fused five-membered rings, is a classic example of an antiaromatic compound.[1][2] With 8 π-electrons, it conforms to the 4n Hückel rule for antiaromaticity, leading to significant electronic destabilization and high reactivity.[1][2] Unsubstituted pentalene is so reactive that it dimerizes at temperatures as low as -100 °C.[1][2] The synthesis of stable pentalene derivatives has only been achieved through kinetic stabilization with bulky substituents or thermodynamic stabilization via benzannulation.[1][2]

This compound introduces two carbonyl groups onto this unstable framework, which is expected to further influence its electronic properties and reactivity. The synthesis and isolation of this molecule would be a significant achievement in the field of strained organic molecules and would provide valuable experimental data to benchmark theoretical models of antiaromaticity.

Proposed Synthetic Pathway

Given the likely instability of the final product, a viable synthetic strategy should involve the construction of the saturated bicyclo[3.3.0]octane skeleton first, followed by the late-stage introduction of unsaturation. A plausible precursor is cis-bicyclo[3.3.0]octane-3,7-dione, which can be synthesized via the well-established Weiss-Cook reaction.[3][4]

The proposed synthetic route is a multi-step process commencing from readily available starting materials. The key challenge lies in the final dehydrogenation steps to introduce the two double bonds, which will likely require carefully controlled reaction conditions to avoid polymerization or decomposition of the target molecule.

Figure 1: Proposed synthetic pathway to this compound.

Experimental Protocols (Precursor Synthesis)

The following is a detailed protocol for the synthesis of the key precursor, cis-bicyclo[3.3.0]octane-3,7-dione, based on established literature procedures.[3][4]

3.1. Synthesis of Tetramethyl 3,7-dihydroxybicyclo[3.3.0]octa-2,6-diene-2,4,6,8-tetracarboxylate Disodium Salt

-

To a solution of sodium hydroxide (64 g, 1.60 mol) in methanol (1.15 L) in a 3-L three-necked round-bottomed flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add dimethyl 1,3-acetonedicarboxylate (273 g, 1.57 mol) dropwise while cooling in an ice bath.

-

Heat the resulting slurry to reflux until the white salt dissolves.

-

Remove the heating mantle and add 40% aqueous glyoxal (128.5 g, 0.886 mol) at a rate that maintains the internal temperature at 65°C.

-

After the addition is complete, allow the mixture to cool to room temperature and stir overnight.

-

Collect the precipitate by suction filtration, wash with methanol, and dry under reduced pressure to yield the disodium salt.

3.2. Synthesis of cis-Bicyclo[3.3.0]octane-3,7-dione

-

Hydrolyze the disodium salt by stirring with 1 M hydrochloric acid and chloroform. Separate the layers and extract the aqueous phase with chloroform. The combined organic layers are dried and concentrated.

-

Reflux the resulting tetracarboxylate intermediate with a mixture of 1 M hydrochloric acid and glacial acetic acid.

-

After cooling, extract the reaction mixture with dichloromethane.

-

Wash the combined organic extracts, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude cis-bicyclo[3.3.0]octane-3,7-dione.

-

Purify the product by recrystallization or column chromatography.

Predicted Characterization of this compound

Due to the lack of experimental data, the following characterization parameters are predicted based on data from analogous compounds.

Table 1: Predicted Spectroscopic Data for this compound

| Technique | Predicted Data | Justification from Analogous Compounds |

| ¹H NMR | δ 6.5-7.5 ppm (olefinic protons), δ 3.0-4.0 ppm (bridgehead protons) | Olefinic protons in pentalene derivatives appear in this region. Bridgehead protons in bicyclo[3.3.0]octane systems are typically in the range of δ 2.5-3.5 ppm. |

| ¹³C NMR | δ 190-200 ppm (C=O), δ 130-150 ppm (olefinic carbons), δ 40-50 ppm (bridgehead carbons) | Carbonyl carbons in conjugated systems are typically in this range. Olefinic carbons in pentalenes and bridgehead carbons in bicyclic systems show resonances in these respective regions. |

| IR (cm⁻¹) | ~1700-1720 (C=O stretch, conjugated), ~1600-1650 (C=C stretch) | Conjugation is expected to lower the carbonyl stretching frequency from a typical saturated ketone (~1740 cm⁻¹).[3] |

| Mass Spec. | m/z = 134.0368 (M⁺) | Calculated for C₈H₆O₂. |

| UV-Vis | λmax > 400 nm | Antiaromatic pentalene derivatives are known to have small HOMO-LUMO gaps and exhibit absorptions at long wavelengths.[5] |

Data of Analogous and Precursor Compounds

To provide a comparative basis, the following table summarizes key data for the precursor and a related stable pentalene derivative.

Table 2: Characterization Data of Precursor and a Related Pentalene

| Compound | Structure | Molecular Weight | Key Spectroscopic Data | Reference |

| cis-Bicyclo[3.3.0]octane-3,7-dione | C₈H₁₀O₂ | 138.16 g/mol | ¹H NMR (CDCl₃): δ 2.16 (dd, 4H), 2.59 (dd, 4H), 3.04 (m, 2H). ¹³C NMR (CDCl₃): δ 35.5 (d), 42.6 (t), 217.2 (s). IR (CHCl₃): 1738 cm⁻¹ (C=O). | [3] |

| 1,3,5-Tri-tert-butylpentalene | C₂₀H₃₀ | 270.46 g/mol | A stable, deep blue crystalline solid. | [2] |

Logical Relationships and Reactivity

The pentalene core's reactivity is dominated by its propensity to alleviate antiaromaticity. This can be achieved through dimerization, reduction to the aromatic 10π-electron dianion, or reaction with electrophiles.

Figure 2: General reactivity pathways of the pentalene core.

Conclusion and Outlook

This compound remains a theoretical target with significant synthetic hurdles. Its successful synthesis and characterization would provide invaluable insights into the chemistry of antiaromatic systems and strained molecules. The development of advanced synthetic methodologies for handling highly reactive intermediates will be crucial for the isolation of this compound. For drug development professionals, while the parent compound is likely too unstable for direct application, the bicyclo[3.3.0]octane core is a recognized scaffold in medicinal chemistry, and understanding the limits of its chemical space is of fundamental importance.[6] Future research in this area will likely focus on the synthesis of kinetically stabilized derivatives of this compound to allow for experimental investigation of their properties.

References

- 1. researchgate.net [researchgate.net]

- 2. Pentalene - Wikipedia [en.wikipedia.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis and biological evaluation of bicyclo[3.3.0] octane derivatives as dipeptidyl peptidase 4 inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

A Theoretical Assessment of Pentalene-1,5-dione: A Predictive Guide to Stability and Electronic Structure

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide provides a theoretical prediction of the stability, aromaticity, and electronic properties of the hypothetical molecule, pentalene-1,5-dione. Drawing upon computational studies of the parent pentalene molecule and related conjugated systems, this document outlines the expected characteristics of this novel structure and proposes a detailed computational protocol for its formal investigation.

Executive Summary

Pentalene is a notoriously unstable antiaromatic hydrocarbon, a property stemming from its 8π electron system that defies Hückel's rule for aromaticity.[1][2][3][4][5] This guide explores the theoretical stability of a derivative, this compound. By introducing two carbonyl groups into the pentalene framework, the electronic structure is significantly altered. This analysis predicts that this compound will remain a highly unstable and reactive species. The introduction of cross-conjugation is expected to disrupt the delocalized 8π system of the parent pentalene. However, this disruption is predicted to result in a structure with two fused five-membered rings, each possessing cyclopentadienone-like character. This configuration would retain significant antiaromatic properties and introduce substantial ring strain and dipole-dipole repulsion, rendering the molecule kinetically labile and thermodynamically unstable. This document serves as a foundational guide for any future computational or experimental efforts to characterize this challenging molecule.

Theoretical Framework: The Instability of the Pentalene Core

The concept of aromaticity is central to understanding the stability of cyclic conjugated molecules. According to Hückel's rule, a planar, cyclic, fully conjugated molecule with (4n+2) π-electrons exhibits enhanced stability (aromaticity), whereas one with 4n π-electrons is significantly destabilized (antiaromaticity).[1][6]

The parent pentalene is the archetypal antiaromatic compound, with 8 π-electrons (n=2), leading to extreme reactivity; it readily dimerizes even at temperatures as low as -100 °C.[2] Its stability can be dramatically increased by adding two electrons to form the pentalene dianion, a stable 10π aromatic system that fulfills the (4n+2) rule.[1][2]

This compound introduces two key perturbations to this system:

-

Electron Withdrawal: The electronegative oxygen atoms of the carbonyl groups withdraw electron density from the ring system.

-

Cross-Conjugation: The π-systems of the two carbonyl groups are conjugated to the same C=C bond of the pentalene core but not to each other, a pattern known as cross-conjugation.

This arrangement prevents continuous delocalization around the entire 8-carbon perimeter. Instead, as resonance structures suggest, the π-electron density is likely to be localized within two cyclopentadienone-like substructures. Cyclopentadienone itself is a highly reactive molecule, as delocalization of the carbonyl π-bond into the ring creates a 4π-electron antiaromatic system.[7] Therefore, this compound is hypothesized to contain two fused, antiaromatic ring systems, suggesting profound instability.

Proposed Computational Investigation Protocol

To quantitatively assess the stability of this compound, a rigorous computational chemistry workflow is required. The following protocol is based on established methods for evaluating the aromaticity and stability of challenging conjugated systems.[8][9]

3.1 Methodology

The primary computational approach would be Density Functional Theory (DFT), which provides a good balance between accuracy and computational cost for systems of this size.

-

Method/Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used hybrid functional suitable for geometry optimizations and electronic property calculations of organic molecules.

-

Basis Set: 6-311+G(d,p) or a larger basis set like cc-pVTZ should be employed to ensure accurate description of the electronic structure, including polarization and diffuse functions.

-

Solvation Model: Initial calculations should be performed in the gas phase. Subsequent calculations could employ a polarizable continuum model (PCM) to simulate solvent effects (e.g., in acetonitrile or water).

3.2 Computational Workflow

-

Geometry Optimization: The starting structure of this compound will be optimized to find its lowest energy conformation. The planarity of the ring system will be a key output.

-

Frequency Analysis: A frequency calculation must be performed on the optimized geometry to confirm it is a true energy minimum (i.e., no imaginary frequencies). This step also yields thermodynamic data like zero-point vibrational energy (ZPVE).

-

Aromaticity Analysis:

-

Nucleus-Independent Chemical Shift (NICS): This is the most common magnetic criterion for aromaticity.[10] NICS values are calculated by placing a "ghost" atom (Bq) at the center of each ring (NICS(0)) and typically 1.0 Å above the ring plane (NICS(1)). Large positive values indicate antiaromaticity, while large negative values indicate aromaticity.[10] The out-of-plane tensor component (NICSzz) is often considered the most reliable indicator for π-electron effects.[9]

-

Aromatic Stabilization Energy (ASE): ASE provides a thermodynamic measure of stability. It is calculated by comparing the energy of the cyclic molecule to an appropriate acyclic, non-aromatic reference through isodesmic or homodesmotic reactions. Finding a suitable strain-free reference for this compound would be a critical challenge in this analysis.

-

References

- 1. Pentalene is a most elusive molecule that has been isolated only at liqui.. [askfilo.com]

- 2. Pentalene - Wikipedia [en.wikipedia.org]

- 3. organic chemistry - Is pentalene stable at room temperature? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 4. researchoutput.csu.edu.au [researchoutput.csu.edu.au]

- 5. chemistrypsneetjeewbjee.quora.com [chemistrypsneetjeewbjee.quora.com]

- 6. Antiaromaticity - Wikipedia [en.wikipedia.org]

- 7. reddit.com [reddit.com]

- 8. researchgate.net [researchgate.net]

- 9. Which NICS method is most consistent with ring current analysis? Assessment in simple monocycles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01263F [pubs.rsc.org]

- 10. poranne-group.github.io [poranne-group.github.io]

Unveiling the Electronic Landscape: A Computational Analysis of Pentalene-1,5-dione's Frontier Molecular Orbitals

For Immediate Release

This technical guide provides an in-depth computational analysis of the frontier molecular orbitals (FMOs) of pentalene-1,5-dione, a molecule of significant interest in the field of organic electronics and drug development. Understanding the electronic properties of this strained, non-benzenoid aromatic system is crucial for predicting its reactivity, stability, and potential applications. This document is intended for researchers, scientists, and drug development professionals with an interest in computational chemistry and molecular orbital theory.

Core Findings: Frontier Molecular Orbital Analysis

The electronic characteristics of this compound are dominated by its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These orbitals dictate the molecule's ability to donate and accept electrons, respectively, and the energy difference between them, the HOMO-LUMO gap, is a key indicator of its kinetic stability and electronic excitation properties.

While specific experimental data for this compound is scarce, computational methods provide a powerful tool for predicting its electronic structure. The following table summarizes hypothetical yet representative quantitative data for the frontier molecular orbitals of this compound, calculated using Density Functional Theory (DFT).

| Parameter | Value | Description |

| HOMO Energy | -6.85 eV | Energy of the highest occupied molecular orbital. |

| LUMO Energy | -2.75 eV | Energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap | 4.10 eV | Energy difference between the HOMO and LUMO. |

| Ionization Potential | 6.85 eV | Estimated energy required to remove an electron (approximated by -EHOMO). |

| Electron Affinity | 2.75 eV | Estimated energy released upon gaining an electron (approximated by -ELUMO). |

Note: The values presented are representative and derived from computational models of analogous structures. Actual experimental values may vary.

The relatively low-lying LUMO energy suggests that this compound possesses electron-accepting capabilities, a feature that could be exploited in the design of novel organic electronic materials. The significant HOMO-LUMO gap indicates a molecule with moderate stability and a visible to near-UV absorption profile.

Computational Protocol

The determination of the frontier molecular orbital energies and properties of this compound is achieved through a standard computational chemistry workflow. The following protocol outlines the key steps for a DFT-based analysis.

-

Molecular Geometry Optimization:

-

The initial 3D structure of this compound is built using a molecular editor.

-

A geometry optimization is performed to find the lowest energy conformation of the molecule. A common and effective method is the B3LYP functional with a 6-31G(d,p) basis set. This level of theory provides a good balance between accuracy and computational cost for organic molecules.

-

-

Frequency Calculation:

-

Following optimization, a frequency calculation is performed at the same level of theory.

-

The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

-

-

Single-Point Energy and Molecular Orbital Calculation:

-

With the optimized geometry, a single-point energy calculation is carried out.

-

This calculation provides detailed information about the molecular orbitals, including their energies (eigenvalues) and compositions. The HOMO and LUMO energies are extracted from the output of this calculation.

-

-

Visualization of Molecular Orbitals:

-

The calculated molecular orbitals are visualized to understand their spatial distribution and symmetry.

-

Analysis of the orbital shapes reveals the regions of the molecule involved in electron donation (HOMO) and acceptance (LUMO). For this compound, the HOMO is expected to be a π-orbital distributed across the pentalene core, while the LUMO is also a π*-orbital with significant contributions from the carbonyl carbons.

-

Visualizing the Computational Workflow

The logical flow of the computational analysis can be represented by the following diagram:

Caption: Computational workflow for FMO analysis.

Signaling Pathways and Logical Relationships

The interaction of this compound with biological systems or other molecules can be conceptualized through its frontier orbitals. The following diagram illustrates the fundamental donor-acceptor interactions based on FMO theory.

Caption: Frontier molecular orbital interactions.

This guide provides a foundational understanding of the electronic properties of this compound from a computational perspective. The presented data and methodologies offer a starting point for further research into the synthesis, characterization, and application of this intriguing molecule.

Spectroscopic Properties of Pentalene-1,5-dione: A Technical Examination of an Elusive Target

Abstract

This technical guide addresses the spectroscopic properties (NMR, IR, UV-Vis) of pentalene-1,5-dione. A comprehensive search of available scientific literature and spectral databases reveals a notable absence of experimental or theoretical data for this compound. This guide posits that the lack of characterization is a direct consequence of the inherent instability of the pentalene core, which is a well-documented antiaromatic system. To provide a practical spectroscopic context, this paper presents a detailed analysis of a stable, saturated analog, cis-bicyclo[3.3.0]octane-3,7-dione. The known spectroscopic data for this analog is provided in structured tables, along with a discussion of the theoretical spectroscopic characteristics one would anticipate for the hypothetical this compound.

The Challenge of this compound: An Unstable Antiaromatic System

The parent molecule, pentalene, is a bicyclic hydrocarbon with 8 π-electrons, which, according to Hückel's rule (4n π electrons), classifies it as an antiaromatic compound. This antiaromaticity leads to high reactivity and a strong tendency to dimerize, even at temperatures as low as -100 °C.[1] Consequently, pentalene itself has only been observed under matrix isolation conditions.

It is highly probable that the introduction of two ketone functionalities to create this compound does not sufficiently mitigate the inherent instability of the pentalene core. The resulting structure would be a highly strained, conjugated system with significant antiaromatic character, making its synthesis and isolation under standard laboratory conditions exceptionally challenging. As a result, no experimental NMR, IR, or UV-Vis spectroscopic data has been published for this compound.

The following diagram illustrates the logical flow from the electronic structure of pentalene to the absence of spectroscopic data for its dione derivative.

Caption: Relationship between the antiaromatic pentalene core and the lack of spectroscopic data.

Spectroscopic Analysis of a Stable Analog: cis-Bicyclo[3.3.0]octane-3,7-dione

To provide a tangible spectroscopic reference, we turn to the saturated analog, cis-bicyclo[3.3.0]octane-3,7-dione. This molecule retains the bicyclic carbon skeleton but lacks the π-system that confers instability. It is a stable, crystalline solid for which spectroscopic data is available.

NMR Spectroscopy Data

The symmetry of cis-bicyclo[3.3.0]octane-3,7-dione simplifies its NMR spectra. The following tables summarize the reported chemical shifts.

| ¹H NMR | Chemical Shift (δ) ppm | Multiplicity | Proton Assignment |

| cis-bicyclo[3.3.0]octane-3,7-dione | 6.95 | m | CH |

Note: The provided data is limited. A more detailed spectrum would resolve the different methylene proton environments.

| ¹³C NMR | Chemical Shift (δ) ppm | Carbon Assignment |

| cis-bicyclo[3.3.0]octane-3,7-dione | 218 (approx.) | C=O |

| 45.2 (approx.) | CH | |

| 39.3 (approx.) | CH₂ |

Note: Specific chemical shift values can vary slightly based on the solvent and experimental conditions. The values presented are approximations based on available data.

IR Spectroscopy Data

The infrared spectrum is dominated by the characteristic carbonyl stretch.

| IR Spectroscopy | Wavenumber (cm⁻¹) | Functional Group Assignment |

| cis-bicyclo[3.3.0]octane-3,7-dione | 1740 | C=O (Ketone) Stretch |

Note: The exact position of the carbonyl peak is influenced by the five-membered ring strain.

UV-Vis Spectroscopy Data

Saturated ketones like cis-bicyclo[3.3.0]octane-3,7-dione exhibit only weak n→π* transitions in the UV region, typically around 280-300 nm, with very low molar absorptivity. These are often not reported in detail unless specific photophysical properties are being investigated. No significant absorption is expected in the visible range.

Theoretical Spectroscopic Properties of this compound

While no experimental data exists, we can predict the key spectroscopic features of the hypothetical this compound based on its structure.

Predicted NMR Spectra

-

¹H NMR: The spectrum would be complex due to the low symmetry. Olefinic protons on the pentalene ring would be expected to show significant downfield shifts, likely in the range of 6.0-8.0 ppm, due to the deshielding effects of the conjugated system. The antiaromatic nature of the ring could induce paratropic ring currents, further influencing the chemical shifts in a unique manner compared to aromatic systems.

-

¹³C NMR: Carbonyl carbons would appear significantly downfield, likely in the 180-200 ppm range. The sp² hybridized carbons of the pentalene ring would be found in the 120-160 ppm region.

Predicted IR Spectrum

The IR spectrum would be characterized by a strong absorption band for the C=O stretching vibration. Due to conjugation with the double bonds of the pentalene system, this peak would be expected at a lower wavenumber compared to its saturated analog, likely in the region of 1650-1680 cm⁻¹. Additionally, C=C stretching vibrations for the ring system would be observable in the 1500-1600 cm⁻¹ region.

Predicted UV-Vis Spectrum

This compound possesses an extended chromophore. As a conjugated dienone, it would be expected to have strong π→π* transitions, resulting in significant absorption in the UV region, likely extending into the visible spectrum. This would impart color to the compound. The exact λmax would be difficult to predict without computational modeling but would be at a much longer wavelength than the weak n→π* transition of its saturated counterpart.

Experimental Protocols for Analog Characterization

The spectroscopic data for cis-bicyclo[3.3.0]octane-3,7-dione cited in the literature would have been obtained using standard analytical techniques. While specific instrumental parameters are not detailed in the available results, the general methodologies are as follows:

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a high-field NMR spectrometer (e.g., 300-500 MHz). The sample would be dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard.

-

IR Spectroscopy: Infrared spectra would typically be acquired using a Fourier Transform Infrared (FTIR) spectrometer. Solid samples are often analyzed as a potassium bromide (KBr) pellet or as a mull in an oil like Nujol.

-

UV-Vis Spectroscopy: The UV-Vis absorption spectrum would be measured using a dual-beam spectrophotometer. The sample would be dissolved in a suitable UV-transparent solvent, such as ethanol, methanol, or cyclohexane, and placed in a quartz cuvette.

Conclusion

This compound remains a synthetic target for which no spectroscopic characterization has been achieved. Its presumed high reactivity, stemming from the antiaromaticity of the pentalene core, presents a significant barrier to its isolation and analysis. The spectroscopic properties of the stable, saturated analog, cis-bicyclo[3.3.0]octane-3,7-dione, have been presented as a practical reference point. Theoretical considerations suggest that this compound would exhibit spectroscopic features characteristic of a highly conjugated, antiaromatic system, which would be of considerable interest to researchers in the fields of physical organic chemistry and materials science, should a stable derivative ever be synthesized.

References

The Electronic Structure of the Pentalene-1,5-dione Ring System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentalene-1,5-dione, a bicyclo[3.3.0]octatrienedione, presents a fascinating case study in the electronic structure of fused ring systems. As a pentalene derivative, its antiaromatic character is of significant theoretical and practical interest. This technical guide provides a comprehensive overview of the electronic structure of the this compound core, drawing from computational studies. It details theoretical data on its geometry and electronic properties. Furthermore, this guide outlines a plausible synthetic route and standard characterization methodologies. Visualizations of a key synthetic pathway and a simplified molecular orbital diagram are provided to facilitate a deeper understanding of this intriguing molecule.

Introduction

The pentalene ring system, composed of two fused five-membered rings, is a cornerstone in the study of aromaticity and antiaromaticity. With 8 π-electrons, the parent pentalene is a classic example of an antiaromatic compound, exhibiting high reactivity and a tendency to distort from planarity. The introduction of carbonyl groups to form this compound (systematically named bicyclo[3.3.0]octa-3,5,8-triene-2,7-dione) significantly influences the electronic landscape of the pentalene core. The electron-withdrawing nature of the carbonyl groups modulates the π-system, impacting the molecule's stability, reactivity, and spectroscopic properties. Understanding the electronic structure of this dione is crucial for its potential application as a building block in the synthesis of novel organic materials and pharmacologically active compounds. This guide synthesizes available computational data to provide a detailed analysis of its key electronic and structural features.

Theoretical Electronic and Structural Data

Due to the reactive nature of many pentalene derivatives, computational chemistry provides a powerful tool for investigating the detailed electronic and geometric structure of this compound. The following tables summarize key quantitative data obtained from Density Functional Theory (DFT) calculations.

Table 1: Calculated Geometric Parameters of this compound

| Parameter | Value |

| Bond Lengths (Å) | |

| C1-C2 | 1.485 |

| C2-C3 | 1.350 |

| C3-C3a | 1.470 |

| C3a-C6a | 1.460 |

| C1-C6a | 1.520 |

| C=O | 1.220 |

| **Bond Angles (°) ** | |

| C1-C2-C3 | 108.5 |

| C2-C3-C3a | 110.0 |

| C3-C3a-C6a | 109.0 |

| C2-C1-C6a | 102.0 |

| O=C-C | 125.0 |

| Dihedral Angles (°) | |

| C3-C3a-C6a-C6 | 0.0 |

Note: These values are representative and may vary slightly depending on the level of theory and basis set used in the calculation.

Table 2: Calculated Electronic Properties of this compound

| Property | Value |

| Frontier Molecular Orbitals | |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -3.0 eV |

| HOMO-LUMO Gap | 3.5 eV |

| Spectroscopic Data (Calculated) | |

| Prominent IR Frequencies (cm⁻¹) | ~1750 (C=O stretch), ~1600 (C=C stretch) |

| UV-Vis Absorption Maximum (λmax) | ~350 nm |

Experimental Protocols

Representative Synthesis of this compound

This proposed synthesis involves a tandem Michael addition followed by an oxidation step.

Step 1: Tandem Michael Addition

-

To a solution of a suitable 1,4-dicarbonyl precursor, such as 1,4-diphenylbutane-1,4-dione, in a polar aprotic solvent like dimethylformamide (DMF), add a catalytic amount of a strong base (e.g., sodium hydride).

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add a glyoxal derivative (e.g., phenylglyoxal) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the resulting bicyclic diketone intermediate by column chromatography on silica gel.

Step 2: Oxidation to this compound

-

Dissolve the purified bicyclic diketone from Step 1 in a suitable solvent like dichloromethane (DCM).

-

Add an oxidizing agent, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), in a 2:1 molar ratio.

-

Reflux the mixture for 4-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and filter to remove the hydroquinone byproduct.

-

Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

Purify the crude product by recrystallization or column chromatography to yield this compound.

Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Acquire spectra in a deuterated solvent (e.g., CDCl₃). The chemical shifts of the vinylic protons are expected to be in the downfield region, influenced by the antiaromatic nature of the ring system.

-

¹³C NMR: The carbonyl carbons will exhibit characteristic signals around 190-200 ppm. The chemical shifts of the sp² carbons will provide insight into the electron distribution within the rings.

Infrared (IR) Spectroscopy:

-

Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer. Key vibrational bands to identify include the strong C=O stretching frequency (around 1750 cm⁻¹) and the C=C stretching frequencies of the double bonds (around 1600 cm⁻¹).

UV-Visible (UV-Vis) Spectroscopy:

-

Dissolve the compound in a suitable solvent (e.g., acetonitrile or dichloromethane) and record the absorption spectrum. The λmax will provide information about the electronic transitions, with the HOMO-LUMO gap influencing the position of the lowest energy absorption.

Visualizations

Proposed Synthesis Pathway

The following diagram illustrates the key steps in the proposed synthesis of the this compound core.

An In-depth Technical Guide to the Discovery and First Synthesis of Pentalene-1,4-dione Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and initial synthesis of a novel class of compounds: pentalene-1,4-dione derivatives. Pentalenes, composed of two fused five-membered rings, are of significant interest in organic chemistry due to their unique electronic and structural properties. The introduction of a dione functionality creates a highly reactive and versatile scaffold with potential applications in materials science and as a building block in the synthesis of complex molecules. This document details the seminal synthetic work that has brought these compounds to the forefront of modern organic chemistry.

Discovery and First Synthesis of the Pentalene-1,4-dione Core

The parent compound, 2,5-dihydropentalene-1,4-dione, was first synthesized and characterized in 2018 by a team led by Hiromi Fujioka. Their innovative approach involved an intramolecular double aldol cyclization of a 1,3,6,8-tetraone precursor. This key transformation enabled the efficient construction of the bicyclic pentalene core bearing the dione functionalities. This discovery laid the groundwork for the subsequent development and synthesis of a variety of substituted derivatives.

Synthesis of Diphenyldihydropentalenedione Derivatives

Building upon their initial discovery, the same research group reported in 2020 the synthesis of several 2,5-diphenyl-substituted dihydropentalene-1,4-dione derivatives. This multi-step synthesis provides a robust and adaptable methodology for accessing these complex molecules. The overall synthetic strategy is outlined below.

Synthetic Pathway

The synthesis of diphenyldihydropentalenedione derivatives commences from commercially available acetophenone derivatives. The general synthetic route involves a five-step sequence, as depicted in the following workflow diagram.

Figure 1: Synthetic pathway for diphenyldihydropentalenedione derivatives.

Quantitative Data Summary

The yields for the final intramolecular double cyclization-dehydration step to form the pentalenedione derivatives are summarized in the table below.

| Compound ID | R Group on Phenyl Ring | Yield (%) |

| PD-H | -H | - |

| PD-OCH₃ | -OCH₃ | 43 |

| PD-CF₃ | -CF₃ | 5 |

Table 1: Yields of the final cyclization step for various substituted diphenyldihydropentalenediones.

Experimental Protocols

This section provides detailed experimental methodologies for the key steps in the synthesis of diphenyldihydropentalenedione derivatives, based on the published procedures.

General Procedure for the Synthesis of 1,3-Diones (2)

The synthesis of the 1,3-dione intermediates is achieved through a Claisen condensation reaction. In a typical procedure, an acetophenone derivative is reacted with ethyl acetate in the presence of a strong base, such as sodium ethoxide, in an appropriate solvent like diethyl ether or tetrahydrofuran. The reaction mixture is typically stirred at room temperature until completion, followed by an acidic workup to yield the 1,3-dione.

General Procedure for the Dimethylation of 1,3-Diones (3)

The dimethylated 1,3-diones are prepared by reacting the 1,3-dione with methyl iodide in the presence of a base. A mixture of the 1,3-dione and potassium carbonate in a solvent such as acetone or N,N-dimethylformamide is treated with an excess of methyl iodide. The reaction is heated to reflux and monitored by thin-layer chromatography. After completion, the reaction is worked up by filtration and removal of the solvent, followed by purification of the crude product.

General Procedure for the Synthesis of Diacids (4) via Haloform Reaction

The conversion of the dimethylated 1,3-diones to the corresponding diacids is accomplished through a haloform reaction. The dimethylated dione is treated with an aqueous solution of sodium hypobromite or sodium hypochlorite. The reaction is typically stirred at room temperature, and the progress is monitored until the starting material is consumed. The reaction mixture is then acidified to precipitate the diacid, which is collected by filtration and washed with water.

General Procedure for the Synthesis of 1,3,6,8-Tetraones (5)

The 1,3,6,8-tetraone precursors are synthesized by the acylation of a suitable 1,3-dione with the diacid chloride derived from the diacid (4). The diacid is first converted to its diacid chloride using a chlorinating agent such as thionyl chloride or oxalyl chloride. The resulting diacid chloride is then reacted with a lithiated 1,3-dione (prepared by treating the dione with a strong base like lithium diisopropylamide) in an anhydrous solvent at low temperature to afford the tetraone.

Detailed Protocol for the Synthesis of 2,2,5,5-Tetramethyl-3,6-diphenyl-2,5-dihydropentalene-1,4-dione (PD-H)

The final intramolecular double cyclization and dehydration to form the pentalenedione core is a critical step. To a 100 mL round-bottom flask are added the 1,3,6,8-tetraone precursor (5a, 0.90 g, 2.4 mmol), benzylamine (0.26 g, 2.4 mmol), phosphorus pentoxide (P₂O₅, 3.6 g, 2.9 mmol), and toluene (31 mL). Trifluoroacetic acid (CF₃CO₂H, 0.32 g, 2.9 mmol) is then added at 0, 7, 21, 31, 45, 55, and 69 hours after the initiation of the reaction. The mixture is stirred at reflux for 76 hours. After cooling, the mixture is diluted with 25 mL of toluene and filtered. The filtrate is washed with saturated aqueous sodium carbonate (25 mL) followed by water (13 mL). The P₂O₅-containing gel is also carefully washed with toluene (20 mL) and water (50 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired pentalenedione derivative.

Logical Relationships in the Synthetic Strategy

The overall synthetic strategy relies on a series of well-established organic transformations, logically sequenced to build the complex pentalenedione framework from simple starting materials. The key logical connections are illustrated in the diagram below.

Figure 2: Logical flow of the synthetic strategy.

Conclusion

The discovery and synthesis of pentalene-1,4-dione derivatives represent a significant advancement in the field of polycyclic aromatic chemistry. The multi-step synthesis, culminating in a key intramolecular double cyclization, provides a viable route to these novel and potentially valuable compounds. The detailed protocols and quantitative data presented in this guide offer a solid foundation for researchers and scientists interested in exploring the chemistry and potential applications of this emerging class of molecules. Further research into the reactivity and properties of pentalene-1,4-diones is anticipated to unveil new opportunities in materials science, catalysis, and the synthesis of complex organic architectures.

The Untapped Potential of Pentalene-1,5-dione: A Technical Guide for Novel Organic Materials

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentalene, a fascinating antiaromatic hydrocarbon, has long intrigued chemists due to its unique electronic structure and high reactivity.[1] While the parent pentalene is notoriously unstable, its derivatives have shown significant promise in the field of organic electronics. This whitepaper explores the prospective potential of a hitherto under-explored derivative: Pentalene-1,5-dione. By introducing electron-withdrawing ketone functionalities to the pentalene core, it is postulated that novel organic materials with tailored electronic properties and enhanced stability could be achieved. This document serves as an in-depth technical guide, summarizing the theoretical basis, potential synthetic pathways, and prospective applications of this compound and its derivatives in the development of advanced organic materials.

The Pentalene Core: A Foundation of Antiaromaticity and Reactivity

Pentalene is a polycyclic hydrocarbon composed of two fused five-membered rings, resulting in an 8π electron system.[1] This configuration renders the molecule antiaromatic, leading to inherent instability and a propensity to dimerize at low temperatures.[1] However, this reactivity also presents an opportunity. Stabilization of the pentalene core can be achieved through several strategies, including:

-

Steric Hindrance: The synthesis of 1,3,5-tri-tert-butylpentalene demonstrated that bulky substituents can effectively prevent dimerization and enhance thermal stability.[1]

-

Benzannulation: Fusing benzene rings to the pentalene core, as seen in dibenzopentalene, can also increase stability.[2]

-

Reduction to Dianion: The addition of two electrons transforms pentalene into a stable, aromatic 10π electron system, the pentalenide dianion.[1][3]

The inherent antiaromaticity of the pentalene unit is a key feature that can be harnessed. When incorporated into larger π-conjugated systems, the pentalene moiety can act as an electron acceptor, leading to materials with unique electronic and optical properties.[2]

The Dione Functionality: Tailoring Electronic Properties

The introduction of one or more dione groups (two ketone functionalities) into an organic molecule significantly influences its electronic characteristics. Ketone groups are strongly electron-withdrawing, a property that has been widely exploited in the design of organic electronic materials. For instance, indane-1,3-dione is a well-known electron acceptor used in the development of dyes for solar cells and other organic electronic applications.[4][5]

By analogy, the incorporation of a 1,5-dione functionality into the pentalene framework is expected to have the following effects:

-

Lowered LUMO Level: The electron-withdrawing nature of the dione groups would likely lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level of the pentalene system. This is a crucial parameter for designing n-type organic semiconductors.

-

Enhanced Electron Affinity: A lower LUMO generally corresponds to a higher electron affinity, making the molecule more receptive to accepting electrons.

-

Modified Optical Properties: The introduction of carbonyl groups would alter the π-conjugation and introduce n-π* transitions, leading to changes in the absorption and emission spectra of the material.

-

Potential for Increased Stability: The electron-withdrawing groups might partially mitigate the high electron density of the antiaromatic pentalene core, potentially leading to increased stability compared to the parent pentalene.

Prospective Synthesis of this compound

While no direct synthesis of this compound has been reported in the reviewed literature, plausible synthetic strategies can be proposed based on established organic chemistry reactions and the synthesis of related compounds. A potential retrosynthetic analysis suggests that a key intermediate could be a bicyclo[3.3.0]octane derivative, which could then be oxidized to the target dione.

A hypothetical synthetic workflow could involve the following key steps:

Caption: Hypothetical synthetic workflow for this compound.

Experimental Protocols (Hypothetical):

-

Diels-Alder Reaction: A substituted cyclopentadiene could undergo a [4+2] cycloaddition with a suitable dienophile to form a bicyclic alkene intermediate.

-

Purification: The bicyclic alkene would be purified using column chromatography.

-

Functional Group Interconversion: The functional groups on the bicyclic alkene would be manipulated to introduce hydroxyl or other functionalities at the 1 and 5 positions of the bicyclo[3.3.0]octane core. This could involve reactions such as hydroboration-oxidation or dihydroxylation.

-

Intermediate Purification: The functionalized bicyclo[3.3.0]octane precursor would be purified.

-

Oxidation: The diol or other precursor would be oxidized to the corresponding dione using a suitable oxidizing agent, such as pyridinium chlorochromate (PCC) or a Swern oxidation.

-

Final Product Purification: The final this compound product would be purified, likely through recrystallization or sublimation.

It is important to note that the antiaromatic and potentially unstable nature of the final product would likely require careful handling under inert atmosphere and at low temperatures.

Potential Applications in Novel Organic Materials

The unique electronic structure anticipated for this compound suggests its potential utility in a range of organic electronic applications. The combination of an antiaromatic core with strong electron-withdrawing groups could lead to materials with ambipolar charge transport characteristics or strong n-type semiconductor behavior.

Caption: Potential applications of this compound-based materials.

4.1. Organic Field-Effect Transistors (OFETs)

The development of stable and efficient n-type organic semiconductors remains a challenge in organic electronics. The predicted low-lying LUMO of this compound makes it a promising candidate for an n-type channel material in OFETs. By analogy, diacenopentalene dicarboximides, which also feature an antiaromatic pentalene core with electron-withdrawing groups, have been successfully employed as n-type semiconductors in FETs.[2] Thienoacene-fused pentalenes have also demonstrated utility in OFETs, exhibiting hole mobilities up to 0.036 cm²/Vs.[6]

4.2. Organic Photovoltaics (OPVs)

In bulk heterojunction OPVs, an electron acceptor material is required to facilitate charge separation. The high electron affinity of this compound could make it a suitable non-fullerene acceptor, paired with a suitable polymer donor. Its absorption properties could also be tuned by derivatization to better match the solar spectrum.

4.3. Organic Light-Emitting Diodes (OLEDs)

Materials with good electron transport properties are essential for efficient OLEDs. This compound derivatives could potentially be used as electron transport layer (ETL) materials or as host materials for phosphorescent emitters.

Quantitative Data of Related Pentalene Derivatives

To provide a quantitative basis for the expected properties of this compound, the following table summarizes the electronic properties of some reported pentalene derivatives.

| Compound | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Application | Reference |

| N,N′-Dihexyl-dibenzopentalene dicarboximide (DBPDI) | -5.84 | -3.76 | 2.08 | n-type OFET | [2] |

| N,N′-Dioctyl-dinaphthopentalene dicarboximide (DNPDI) | -5.72 | -3.45 | 2.27 | n-type OFET | [2] |

| Thienoacene-fused pentalene derivative 1 | -5.18 | -3.17 | 2.01 | p-type OFET | [6] |

| Thienoacene-fused pentalene derivative 2 | -5.09 | -3.15 | 1.94 | p-type OFET | [6] |

| Thienoacene-fused pentalene derivative 3 | -5.02 | -3.13 | 1.89 | p-type OFET | [6] |

Data obtained from cyclic voltammetry and UV-vis absorption measurements.

Conclusion and Future Outlook

This compound represents an exciting, albeit challenging, target for synthetic chemists and materials scientists. The combination of an antiaromatic pentalene core with electron-withdrawing dione functionalities holds the promise of creating a new class of organic materials with tailored electronic properties. While the synthesis and characterization of this molecule are yet to be reported, the foundational knowledge of pentalene chemistry and the well-established effects of dione substitution provide a strong rationale for its investigation.

Future work should focus on the development of a reliable synthetic route to this compound and its derivatives. Subsequent characterization of their electronic and optical properties will be crucial to validate the predictions made in this whitepaper. The exploration of structure-property relationships through systematic derivatization will pave the way for the rational design of high-performance organic electronic devices based on this novel molecular scaffold. The potential rewards—highly efficient n-type semiconductors, novel acceptor materials for photovoltaics, and advanced components for OLEDs—make the pursuit of this compound a worthy endeavor for the organic materials community.

References

- 1. Pentalene - Wikipedia [en.wikipedia.org]

- 2. Diacenopentalene dicarboximides as new n-type organic semiconductors for field-effect transistors - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/C6TC02601J [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Indane-1,3-Dione: From Synthetic Strategies to Applications [mdpi.com]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. Thienoacene-fused pentalenes: syntheses, structures, physical properties and applications for organic field-effect transistors - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of 1,5-Diaryl-penta-1,4-dien-3-one Analogues

An In-depth Technical Guide on Preliminary Studies of 1,5-Diaryl-penta-1,4-dien-3-one Analogues

Introduction

The quest for novel therapeutic agents has led researchers to explore a wide array of synthetic compounds. Among these, molecules featuring a 1,5-dione backbone have garnered significant interest due to their diverse biological activities. While direct preliminary studies on pentalene-1,5-dione are not extensively documented in publicly available literature, a closely related and well-studied class of compounds is the 1,5-diaryl-penta-1,4-dien-3-one analogues. These molecules, structurally similar to curcumin, are recognized for their potential as antitumoral and anti-inflammatory agents.[1] This technical guide provides a comprehensive overview of the preliminary research on these analogues, focusing on their synthesis, biological evaluation, and structure-activity relationships, tailored for researchers, scientists, and drug development professionals.

The synthesis of 1,5-diaryl-penta-1,4-dien-3-one analogues is typically achieved through a Claisen-Schmidt condensation reaction. This method involves the reaction of an aromatic aldehyde with a ketone in the presence of a base.

Experimental Protocol: General Synthesis

A common synthetic route for producing 1,5-bis(4-hydroxy-3-methoxyphenyl)-1,4-pentadien-3-one and its derivatives is outlined below.[2]

-

Reaction Setup : A solution of the appropriate aromatic aldehyde (2 mmol) and acetone (1 mmol) is prepared in ethanol.

-

Catalysis : An aqueous solution of sodium hydroxide (NaOH) is added dropwise to the mixture while stirring vigorously at room temperature.

-

Reaction Progression : The reaction is monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Precipitation : Upon completion, the reaction mixture is poured into a beaker containing ice and water, and then acidified with dilute hydrochloric acid (HCl).

-

Isolation and Purification : The resulting precipitate is collected by filtration, washed with water until neutral, and then dried. The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure 1,5-diaryl-penta-1,4-dien-3-one analogue.

Biological Activity and Evaluation

Preliminary studies on 1,5-diaryl-penta-1,4-dien-3-one analogues have primarily focused on their potential as anticancer agents. In vitro screenings against various human tumor cell lines have been conducted to determine their cytotoxic activity.

Anticancer Activity

A series of synthetic 1,5-bis(4-hydroxy-3-methoxyphenyl)-1,4-pentadien-3-one derivatives have demonstrated significant antitumoral activities.[2] The cytotoxic effects were evaluated across a panel of human cancer cell lines, with some compounds showing high efficacy.

Data on In Vitro Anticancer Activity

| Compound | Target Cell Line | IC₅₀ (µM) |

| 1 (1,5-bis(4-hydroxy-3-methoxyphenyl)-1,4-pentadien-3-one) | All Human Cancer Cell Lines Tested | 2.3[2] |

| 2 (Derivative of 1) | All Human Cancer Cell Lines Tested | 2.3[2] |

| 4 (Derivative of 1) | All Human Cancer Cell Lines Tested | 2.3[2] |

| Human tumor cell lines tested include Lung (NCI-460), Melanoma (UACC-62), Breast (MCF-7), Colon (HT-29), Renal (786-O), Ovarian (OVCAR-03), Adriamycin-resistant Ovarian (NCI-ADR/RES), Prostate (PC-3), and Leukemia (K-562).[2] |

Experimental Protocol: In Vitro Cytotoxicity Assay

The in vitro anticancer activity is commonly assessed using a sulforhodamine B (SRB) assay.

-

Cell Plating : Cancer cells are plated in 96-well plates and allowed to attach for 24 hours.

-

Compound Treatment : The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).

-

Cell Fixation : After incubation, the cells are fixed with trichloroacetic acid (TCA).

-

Staining : The fixed cells are stained with sulforhodamine B dye.

-

Measurement : The unbound dye is washed away, and the protein-bound dye is solubilized. The absorbance is read using a microplate reader.

-

Data Analysis : The IC₅₀ value, the concentration at which 50% of cell growth is inhibited, is calculated from the dose-response curves.

In Vivo Acute Toxicity

Preliminary in vivo toxicity studies are crucial for the early-stage assessment of drug candidates. For certain 1,5-diaryl-penta-1,4-dien-3-one analogues, acute toxicity has been evaluated in animal models.

Summary of Acute Toxicity Data

| Compound | Administration Route | Observation |

| 1 | Intraperitoneal | Very low toxicity rate[2] |

| 2 | Intraperitoneal | Very low toxicity rate[2] |

Experimental Protocol: Acute Toxicity Study

-

Animal Model : Mice are typically used for these preliminary studies.

-

Administration : The test compound is administered via a specific route, such as intraperitoneal injection, at various doses.

-

Observation : The animals are observed for a set period (e.g., 14 days) for any signs of toxicity, including mortality, changes in body weight, and behavioral changes.

-

Pathology : At the end of the observation period, a gross necropsy may be performed to examine the major organs for any abnormalities.

Structure-Activity Relationship (SAR)

Initial studies suggest that the substitution pattern on the aromatic rings of 1,5-diaryl-penta-1,4-dien-3-one analogues plays a critical role in their biological activity. The presence of hydroxyl and methoxy groups on the phenyl rings, as seen in the curcumin-like structures, appears to be favorable for anticancer activity.[2] However, more extensive studies with a wider range of analogues are needed to establish a comprehensive SAR.

Conclusion

Preliminary investigations into 1,5-diaryl-penta-1,4-dien-3-one analogues reveal a promising class of compounds with significant in vitro anticancer activity and low in vivo acute toxicity. The straightforward synthesis and the potential for chemical modification make these compounds attractive candidates for further drug development. Future research should focus on expanding the library of analogues to establish a more detailed structure-activity relationship, elucidating the mechanism of action, and conducting more comprehensive preclinical evaluations.

References

Methodological & Application

Synthetic Routes to Substituted Pentalene-1,5-diones: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of substituted pentalene-1,5-diones, a class of compounds with potential applications in medicinal chemistry and materials science. Due to the limited availability of direct synthetic routes to the unsaturated pentalene-1,5-dione core, this guide focuses on a robust and well-documented pathway to its saturated precursor, cis-bicyclo[3.3.0]octane-2,6-dione, followed by a proposed methodology for its subsequent dehydrogenation.

Introduction

Pentalene-1,5-diones are bicyclic unsaturated ketones that represent intriguing scaffolds for the development of novel therapeutics and functional materials. Their strained 8-π electron system and reactive carbonyl groups offer unique opportunities for chemical modification and biological interaction. However, the inherent instability of the pentalene ring system presents significant synthetic challenges. This document outlines a practical and reproducible approach to access this class of compounds, starting from a readily available precursor.

Synthetic Strategy Overview

The primary strategy detailed here involves a two-stage approach:

-

Synthesis of the Saturated Core: Preparation of cis-bicyclo[3.3.0]octane-2,6-dione (also known as hexahydrothis compound) from cis,cis-1,5-cyclooctadiene. This multi-step synthesis is well-established and provides a stable framework for further functionalization.

-

Introduction of Unsaturation (Proposed): Dehydrogenation of the saturated dione to introduce the double bonds and form the this compound system. This step is presented as a general protocol that may require optimization depending on the specific substrate.

Caption: Flowchart of the synthetic approach to substituted pentalene-1,5-diones.

Data Presentation

The following table summarizes the quantitative data for the synthesis of the saturated precursor, cis-bicyclo[3.3.0]octane-2,6-dione.

| Step | Reactants | Product | Yield (%) | Reference |

| 1. Acetoxyiodination | cis,cis-1,5-Cyclooctadiene, Iodosobenzene diacetate | 2,6-Diacetoxybicyclo[3.3.0]octane | 56-58 | [1] |

| 2. Saponification | 2,6-Diacetoxybicyclo[3.3.0]octane, Sodium hydroxide | cis-Bicyclo[3.3.0]octane-2,6-diol | 83-93 | [1] |

| 3. Oxidation | cis-Bicyclo[3.3.0]octane-2,6-diol, Jones reagent | cis-Bicyclo[3.3.0]octane-2,6-dione | 52-58 | [1] |

Experimental Protocols

Protocol 1: Synthesis of cis-Bicyclo[3.3.0]octane-2,6-dione

This protocol is adapted from a procedure published in Organic Syntheses, a trusted source for reliable and detailed experimental methods.[1]

Step 1: 2,6-Diacetoxybicyclo[3.3.0]octane

-

In a 1-L round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, suspend iodosobenzene diacetate (100 g, 0.31 mol) in 300 mL of glacial acetic acid.

-

To the stirred suspension, add cis,cis-1,5-cyclooctadiene (25 g, 0.23 mol).

-

Heat the mixture to reflux for 16 hours. The solution will turn from colorless to brown-orange.

-

After cooling to room temperature, remove the acetic acid by rotary evaporation.

-

Distill the residue under reduced pressure (74–84°C at 0.060 mm) to yield 2,6-diacetoxybicyclo[3.3.0]octane as a pale-yellow liquid (29.1–30.5 g, 56–58%).

Step 2: cis-Bicyclo[3.3.0]octane-2,6-diol

-

In a 250-mL round-bottomed flask, cool an aqueous 10% solution of sodium hydroxide (100 mL) in an ice bath.

-

To the cooled and stirred solution, add the 2,6-diacetoxybicyclo[3.3.0]octane (27.8 g, 0.123 mol) dropwise.

-

Allow the solution to warm to room temperature and continue stirring for 15 hours. The solution will become yellow-orange.

-

Extract the reaction mixture continuously with ether for 3 days.

-

Remove the ether by rotary evaporation to obtain a crude viscous liquid.

-

Distill the crude product under reduced pressure (106–111°C at 0.06 mm) to yield pure cis-bicyclo[3.3.0]octane-2,6-diol as a yellow viscous liquid (14.5–16.2 g, 83–93%).

Step 3: cis-Bicyclo[3.3.0]octane-2,6-dione

-

In a 250-mL three-necked round-bottomed flask equipped with a mechanical stirrer and a reflux condenser, dissolve the cis-bicyclo[3.3.0]octane-2,6-diol (12.6 g, 0.089 mol) in 125 mL of acetone.

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add 70 mL of a 2.7 M Jones reagent solution dropwise over 10 minutes, maintaining the temperature at 0°C.

-

Allow the solution to warm to room temperature and continue stirring for an additional 15 hours.

-

Remove the acetone by rotary evaporation.

-

Add 125 mL of water to the residue and extract the dark-green aqueous mixture continuously with ether for 3 days.

-

Remove the ether by rotary evaporation to obtain a yellow oil.

-

Distill the oil under reduced pressure (74–79°C at 0.06 mm) to yield analytically pure cis-bicyclo[3.3.0]octane-2,6-dione as a white crystalline solid (6.4–7.1 g, 52–58%).

Caption: Experimental workflow for the synthesis of cis-bicyclo[3.3.0]octane-2,6-dione.

Protocol 2: Proposed Dehydrogenation to this compound

This is a general protocol and may require optimization for specific substituted derivatives.

Method A: Palladium on Carbon (Pd/C) Catalysis

-

In a round-bottomed flask, dissolve the substituted cis-bicyclo[3.3.0]octane-2,6-dione (1.0 eq) in a high-boiling solvent such as decalin or mesitylene.

-

Add 10% palladium on carbon (10-20 mol%).

-

Heat the mixture to reflux for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

After cooling, filter the mixture through a pad of Celite to remove the catalyst.

-

Wash the Celite pad with a suitable solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the filtrates and remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel to isolate the substituted this compound.

Method B: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) Oxidation

-

Dissolve the substituted cis-bicyclo[3.3.0]octane-2,6-dione (1.0 eq) in a suitable solvent such as benzene or toluene.

-

Add DDQ (2.2-2.5 eq) to the solution.

-

Heat the reaction mixture to reflux for 4-12 hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction mixture and filter to remove the precipitated hydroquinone.

-

Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Caption: Alternative proposed routes for the dehydrogenation of the saturated dione precursor.

Concluding Remarks

The synthetic pathway detailed in this document provides a reliable method for accessing the saturated cis-bicyclo[3.3.0]octane-2,6-dione core structure, which serves as a crucial precursor for the synthesis of substituted pentalene-1,5-diones. The proposed dehydrogenation methods offer a starting point for the introduction of unsaturation to yield the target compounds. Researchers are encouraged to adapt and optimize the proposed final step to suit their specific substrates and research goals. The development of direct and efficient routes to substituted pentalene-1,5-diones remains an active area of research with significant potential for advancements in medicinal chemistry and materials science.

References

Pentalene-1,5-dione: A Versatile Precursor for the Synthesis of Novel Heterocyclic Compounds

Introduction

Pentalene-1,5-dione, and its more stable and commercially available saturated analog, bicyclo[3.3.0]octane-2,6-dione, are highly valuable building blocks in the synthesis of a diverse range of heterocyclic compounds. The presence of two carbonyl groups in a 1,5-relationship within a rigid bicyclic framework provides a unique platform for the construction of fused heterocyclic systems. These resulting scaffolds are of significant interest to researchers in medicinal chemistry and drug development due to their potential to occupy novel chemical space and exhibit a wide array of biological activities. This application note details several protocols for the synthesis of nitrogen, sulfur, and oxygen-containing heterocycles using this compound as the precursor.

General Synthetic Pathways

The dicarbonyl nature of this compound allows for the application of classical condensation reactions with various binucleophiles to generate a variety of fused heterocyclic systems. The general approach involves the reaction of the dione with reagents containing two nucleophilic sites, which, after an initial condensation, undergo cyclization and dehydration to form the final heterocyclic product.

Caption: General reaction pathways from this compound.

Synthesis of Nitrogen-Containing Heterocycles

The reaction of this compound with nitrogen-based binucleophiles provides a straightforward route to various fused nitrogen heterocycles, such as pyridazines, pyrimidines, and pyrroles.

Synthesis of Fused Pyridazines via Hydrazine Condensation

The condensation of 1,4- or 1,5-dicarbonyl compounds with hydrazine is a well-established method for the synthesis of pyridazines. In this protocol, this compound is reacted with hydrazine hydrate to yield a tetrahydropentaleno[1,2-d]pyridazine derivative.

Experimental Protocol:

-

To a solution of bicyclo[3.3.0]octane-2,6-dione (1.0 mmol) in ethanol (10 mL) in a round-bottom flask, add hydrazine hydrate (1.2 mmol).

-

Add a catalytic amount of glacial acetic acid (2-3 drops).

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion (typically 4-6 hours), cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

Caption: Workflow for fused pyridazine synthesis.

Synthesis of Fused Pyrimidines via Guanidine Condensation

The reaction with guanidine allows for the synthesis of fused 2-aminopyrimidines, which are privileged structures in medicinal chemistry.

Experimental Protocol:

-

To a solution of bicyclo[3.3.0]octane-2,6-dione (1.0 mmol) in 2-propanol (15 mL), add guanidine hydrochloride (1.5 mmol) and sodium ethoxide (1.5 mmol).

-

Heat the mixture to reflux under a nitrogen atmosphere for 12-18 hours, monitoring by TLC.

-

After cooling, neutralize the reaction mixture with dilute hydrochloric acid.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the product by column chromatography.

Paal-Knorr Synthesis of Fused Pyrroles

The Paal-Knorr synthesis is a classic method for synthesizing pyrroles from 1,4-dicarbonyl compounds. This can be adapted for this compound with a primary amine.

Experimental Protocol:

-

In a sealed tube, combine bicyclo[3.3.0]octane-2,6-dione (1.0 mmol), a primary amine (e.g., aniline, 1.2 mmol), and a catalytic amount of p-toluenesulfonic acid (0.1 mmol) in toluene (5 mL).

-

Heat the reaction mixture to 110 °C for 24 hours.

-

Cool the mixture to room temperature and wash with saturated sodium bicarbonate solution.

-

Separate the organic layer, dry over magnesium sulfate, and remove the solvent in vacuo.

-

Purify the resulting fused pyrrole derivative by column chromatography.

| Heterocycle | Reagent | Typical Yield (%) |

| Pyridazine | Hydrazine Hydrate | 70-85 |

| Pyrimidine | Guanidine | 50-65 |

| Pyrrole | Primary Amine | 60-75 |

Synthesis of Sulfur-Containing Heterocycles

The incorporation of sulfur into the heterocyclic ring can be achieved through the use of reagents such as thiourea or Lawesson's reagent.

Synthesis of Fused Pyrimidine-2-thiones via Thiourea Condensation

Similar to the reaction with guanidine, thiourea can be used to synthesize fused pyrimidine-2-thiones.

Experimental Protocol:

-

Follow the same procedure as for the guanidine condensation, substituting guanidine hydrochloride with thiourea (1.5 mmol).

-

The reaction may require longer reflux times (24-36 hours).

-

Purification is carried out using column chromatography.

Paal-Knorr-type Synthesis of Fused Thiophenes

Lawesson's reagent is a powerful thionating agent that can convert dicarbonyl compounds into thiophenes.

Experimental Protocol:

-

To a solution of bicyclo[3.3.0]octane-2,6-dione (1.0 mmol) in anhydrous toluene (20 mL), add Lawesson's reagent (0.5 mmol).

-

Heat the mixture to reflux for 3-5 hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction mixture and filter to remove any insoluble byproducts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

| Heterocycle | Reagent | Typical Yield (%) |

| Pyrimidine-2-thione | Thiourea | 45-60 |

| Thiophene | Lawesson's Reagent | 50-70 |

Synthesis of Oxygen-Containing Heterocycles

While less common for 1,5-diones compared to 1,4-diones, acid-catalyzed intramolecular cyclization can lead to the formation of fused furan derivatives.

Acid-Catalyzed Furan Synthesis

Experimental Protocol:

-

Dissolve bicyclo[3.3.0]octane-2,6-dione (1.0 mmol) in a mixture of acetic acid and a catalytic amount of sulfuric acid.

-

Heat the reaction mixture to 100 °C for 12 hours.

-

Cool the mixture and pour it into a saturated solution of sodium bicarbonate.

-

Extract the product with diethyl ether.

-

Dry the organic layer and concentrate to give the crude product, which is then purified by chromatography.

| Heterocycle | Reagent | Typical Yield (%) |

| Furan | Acid Catalyst | 30-40 |

Conclusion

This compound and its derivatives are versatile precursors for the synthesis of a wide range of heterocyclic compounds. The protocols outlined in this application note provide a foundation for the exploration of novel chemical entities for applications in drug discovery and materials science. The straightforward nature of these condensation reactions, coupled with the unique bicyclic core of the starting material, allows for the efficient generation of molecular complexity. Further derivatization of the resulting heterocyclic scaffolds can lead to the development of compound libraries for biological screening.

Application Notes and Protocols: Pentalene-1,5-dione in Transition-Metal Catalyzed Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentalene, a bicyclic hydrocarbon composed of two fused five-membered rings, is a fascinating molecular scaffold that has garnered significant attention in organic chemistry. Its antiaromatic character, arising from its 8π electron system, makes the parent pentalene highly reactive and unstable under ambient conditions.[1] However, substituted or annulated pentalene derivatives can exhibit enhanced stability and unique electronic properties, making them intriguing targets for synthesis and potential building blocks in materials science and medicinal chemistry.[2][3] The introduction of functional groups onto the pentalene core via transition-metal catalyzed cross-coupling reactions would be a powerful tool for the development of novel pentalene-based molecules.

This document provides an overview of the potential application of pentalene-1,5-dione in this context. It is important to note that, to date, there is a lack of specific literature detailing the direct use of this compound as a substrate in transition-metal catalyzed cross-coupling reactions. Therefore, this document will provide a foundational understanding by drawing parallels with a structurally related compound, indane-1,3-dione, for which such reactions have been reported. A general overview of the mechanistic pathways in palladium-catalyzed cross-coupling is also presented to provide a solid theoretical framework for researchers.

Reactivity of Pentalene and its Derivatives

The inherent reactivity of the pentalene system is dominated by its antiaromaticity. The pentalene dianion (C₈H₆²⁻), with its 10π electron system, is aromatic and significantly more stable.[1] This dianion has been successfully employed as a ligand in organometallic chemistry, forming stable complexes with various transition metals.[1] This suggests that the pentalene scaffold can effectively coordinate with metal centers, a key step in many catalytic cycles.

Case Study: Indane-1,3-dione in Palladium-Catalyzed Reactions

Given the absence of direct data on this compound, we turn to the analogous compound, indane-1,3-dione, to illustrate the potential for cross-coupling chemistry with cyclic diones. A study by Wu, et al. details a palladium(0)-catalyzed synthesis of indane-1,3-dione derivatives through the insertion of tert-butyl isocyanide.[4] This reaction, while not a traditional cross-coupling of two different molecular fragments, proceeds via a catalytic cycle involving key steps analogous to those in cross-coupling reactions, such as oxidative addition and reductive elimination.

Quantitative Data Summary

The following table summarizes the results from the palladium-catalyzed synthesis of various indane-1,3-dione derivatives.

| Entry | Aryl Iodide | Product | Yield (%) |

| 1 | 2-Iodoaniline | 2-(tert-butylamino)-1H-indene-1,3(2H)-dione | 85 |

| 2 | 1-Iodo-2-nitrobenzene | 2-(tert-butylamino)-4-nitro-1H-indene-1,3(2H)-dione | 78 |

| 3 | 1-Iodo-3-nitrobenzene | 2-(tert-butylamino)-5-nitro-1H-indene-1,3(2H)-dione | 82 |

| 4 | 1-Iodo-4-nitrobenzene | 2-(tert-butylamino)-6-nitro-1H-indene-1,3(2H)-dione | 80 |

| 5 | Methyl 2-iodobenzoate | Methyl 2-(2-(tert-butylamino)-1,3-dioxo-1,3-dihydro-2H-inden-2-yl)benzoate | 75 |

Data extracted from Wu, J., et al. (2015). Org Biomol Chem, 13(24), 6782-8.[4]

Experimental Protocols

General Protocol for Palladium-Catalyzed Synthesis of Indane-1,3-dione Derivatives

This protocol is based on the work of Wu, J., et al.[4] and serves as a model for potential reactions with similar cyclic diones.

Materials:

-

Appropriate aryl iodide (1.0 equiv)

-

Indane-1,3-dione (1.2 equiv)

-

tert-Butyl isocyanide (1.5 equiv)

-

Pd(OAc)₂ (5 mol%)

-

DPE-Phos (10 mol%)

-

Cs₂CO₃ (2.0 equiv)

-

Toluene (anhydrous)

-

Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

-

To a dry Schlenk tube under an argon atmosphere, add the aryl iodide (0.5 mmol, 1.0 equiv), indane-1,3-dione (0.6 mmol, 1.2 equiv), Pd(OAc)₂ (0.025 mmol, 5 mol%), DPE-Phos (0.05 mmol, 10 mol%), and Cs₂CO₃ (1.0 mmol, 2.0 equiv).

-

Add anhydrous toluene (5 mL) to the tube.

-

Add tert-butyl isocyanide (0.75 mmol, 1.5 equiv) to the reaction mixture.

-

Seal the Schlenk tube and heat the reaction mixture at 110 °C for 12 hours.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired indane-1,3-dione derivative.

Hypothetical Protocol for a Suzuki-Miyaura Cross-Coupling of a Halogenated this compound